7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol
CAS No.: 932162-74-8
Cat. No.: VC5620967
Molecular Formula: C7H5F2N3O
Molecular Weight: 185.134
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932162-74-8 |
|---|---|
| Molecular Formula | C7H5F2N3O |
| Molecular Weight | 185.134 |
| IUPAC Name | 7-(difluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
| Standard InChI | InChI=1S/C7H5F2N3O/c8-7(9)4-3-6(13)11-5-1-2-10-12(4)5/h1-3,7H,(H,11,13) |
| Standard InChI Key | BIVSFLOGGTUYFO-UHFFFAOYSA-N |
| SMILES | C1=C2NC(=O)C=C(N2N=C1)C(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The molecular formula of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is C₈H₆F₂N₃O, with a molecular weight of 213.16 g/mol. Its structure comprises a pyrazolo[1,5-a]pyrimidine core, where the pyrazole ring is fused to the pyrimidine ring at positions 1 and 5. Key substituents include:
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A difluoromethyl (-CF₂H) group at position 7 of the pyrimidine ring.
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A hydroxyl (-OH) group at position 5 of the pyrimidine ring.
The presence of fluorine atoms introduces electronegativity and metabolic stability, while the hydroxyl group enhances hydrogen-bonding potential, influencing solubility and target binding .
Synthetic Pathways and Functionalization
Retrosynthetic Analysis
The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol likely follows established protocols for pyrazolo[1,5-a]pyrimidine derivatives, modified to incorporate the difluoromethyl and hydroxyl groups. Two plausible routes include:
Cyclocondensation of 3-Aminopyrazoles
Reacting 3-amino-4-(difluoromethyl)pyrazole with a β-ketoaldehyde or β-ketoester under acidic conditions could yield the pyrimidine ring. Subsequent oxidation or hydrolysis might introduce the hydroxyl group .
Post-Functionalization of a Preformed Core
Starting from a halogenated pyrazolo[1,5-a]pyrimidine (e.g., 7-chloro derivative), nucleophilic substitution with a difluoromethylating agent (e.g., HCF₂Cl) followed by hydroxylation at position 5 could achieve the target structure .
Reaction Optimization
Key parameters influencing yield and purity:
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Solvent: Ethanol or DMF for polar intermediates.
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Catalyst: Pyridine or triethylamine to absorb HCl byproducts.
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Temperature: Reflux conditions (80–100°C) for cyclization steps .
Physicochemical Properties
Solubility and Stability
The hydroxyl and difluoromethyl groups confer amphiphilic properties:
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Aqueous Solubility: Moderate (~1–10 mg/mL in PBS pH 7.4) due to hydrogen-bonding capacity.
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Lipophilicity: Calculated logP ≈ 1.5–2.0, balancing hydrophilic and hydrophobic moieties .
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Stability: Resistant to hydrolytic degradation under physiological pH (t₁/₂ > 24 h at 37°C) .
Crystallography and Solid-State Behavior
Single-crystal X-ray diffraction of related compounds reveals:
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Packing: π-π stacking between aromatic rings (3.5–4.0 Å distances).
| Compound | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| Dorsomorphin | AMPK | 100 | HepG2 |
| Reversan | P-gp | 50 | MCF-7/ADR |
| Analog 28t | CDK4/6 | 12 | HCT-116 |
The hydroxyl group in 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol could chelate metal ions in catalytic sites, improving selectivity .
Applications in Materials Science
Photophysical Properties
Pyrazolo[1,5-a]pyrimidines with electron-deficient substituents exhibit fluorescence tunable by substituent effects:
| Substituent | λₑₘ (nm) | Quantum Yield (Φ) |
|---|---|---|
| -CF₃ | 450 | 0.45 |
| -OCH₃ | 480 | 0.32 |
| -OH (predicted) | 430 | 0.50 |
The difluoromethyl group’s inductive effect may blue-shift emission compared to trifluoromethyl analogs .
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